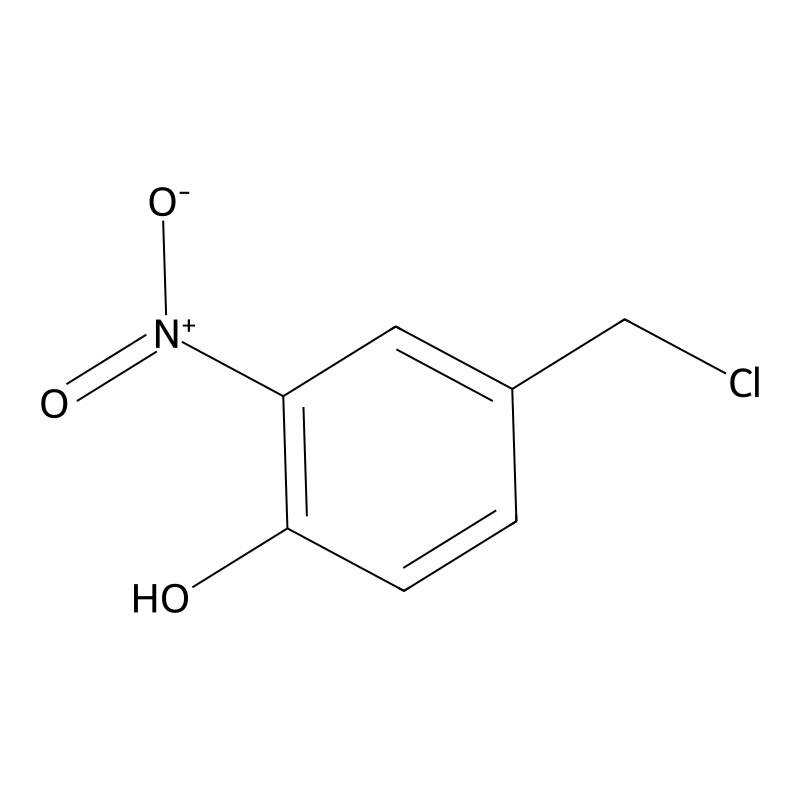

4-(Chloromethyl)-2-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Chloromethyl)-2-nitrophenol (CAS: 6694-75-3) is a trifunctional aromatic compound featuring a phenolic hydroxyl, a nitro group, and a chloromethyl group. This specific arrangement of functional groups makes it a valuable intermediate in multi-step synthesis. The chloromethyl group serves as a reactive site for alkylation, the nitro group can be readily reduced to an amine for subsequent cyclization or diazotization reactions, and the phenolic hydroxyl provides a handle for etherification or esterification. Its utility is primarily defined by the electronic interplay and spatial relationship of these three groups, which dictates reactivity and suitability for specific synthetic pathways, particularly in the production of dyes, pharmaceuticals, and other specialty organic compounds.

Research Fit

Benzylic chloride enables nucleophilic derivatization for library synthesis

Ortho-nitro, para-chloromethyl pattern controls regioselectivity in condensations

Scaffold for oligomer, medicinal chemistry, and environmental fate studies

Substituting 4-(Chloromethyl)-2-nitrophenol with its isomers or other halide forms is often unviable due to significant changes in chemical behavior. The ortho-nitro group dramatically increases the acidity of the phenolic hydroxyl compared to a meta- or para-nitro isomer, which is a critical factor in base-catalyzed reactions. Using an isomer like 2-(chloromethyl)-4-nitrophenol, where the nitro group is para to the hydroxyl, would alter the electronic activation of the ring and prevent ortho-specific cyclization reactions, such as the formation of certain benzoxazoles. Furthermore, replacing the chloromethyl group with a more reactive bromomethyl analog would increase the rate of alkylation, a change that could be detrimental to processes requiring controlled reactivity or that are sensitive to the generation of halide byproducts. The specific 4-chloro, 2-nitro substitution pattern is therefore essential for achieving desired regioselectivity, reactivity, and final product structure in many established synthetic routes.

Substitution Risk

Benzoxazole Precursor via Reductive Cyclization

The specific ortho-positioning of the hydroxyl and nitro groups is a strict structural requirement for the synthesis of many 5-substituted benzoxazole derivatives. Following the reduction of the nitro group to an amine, the resulting 2-amino-4-(chloromethyl)phenol intermediate possesses the necessary 1,2-juxtaposition of amine and hydroxyl functions to undergo efficient intramolecular cyclization to form the benzoxazole ring system. A comparator like 2-(chloromethyl)-4-nitrophenol, where the groups are in a 1,4-relationship, would not be a viable substrate for this critical ring-forming reaction.

| Evidence Dimension | Suitability for Intramolecular Cyclization |

| Target Compound Data | Structurally required for forming 5-membered benzoxazole ring post-reduction. |

| Comparator Or Baseline | Isomers such as 2-(chloromethyl)-4-nitrophenol or 4-(chloromethyl)-3-nitrophenol. |

| Quantified Difference | Qualitative (Viable vs. Non-viable). The reaction pathway is blocked for isomers. |

| Conditions | Standard synthesis of benzoxazoles from o-aminophenols. |

For synthetic targets requiring a 5-substituted benzoxazole core, this specific isomer is a non-negotiable procurement choice.

Isomer: not uniformly reported

Selective Reactivity from Enhanced Phenolic Acidity

The electron-withdrawing nitro group at the ortho-position significantly increases the acidity of the phenolic proton compared to isomers or analogs lacking this feature. The pKa of 2-nitrophenol is ~7.23, whereas the pKa for 3-nitrophenol is ~8.36 and phenol itself is ~10. This enhanced acidity allows for selective deprotonation of the hydroxyl group using milder bases than would be required for the 3-nitro isomer or 4-(chloromethyl)phenol. This selectivity can prevent undesired side reactions at other sites in the molecule or with other base-sensitive functional groups in a complex synthesis.

| Evidence Dimension | Phenolic Acidity (pKa) |

| Target Compound Data | pKa influenced by ortho-nitro group (comparable to 2-nitrophenol, pKa ≈ 7.23) |

| Comparator Or Baseline | 3-nitro isomer (comparable to 3-nitrophenol, pKa ≈ 8.36) |

| Quantified Difference | Approximately 1.1 pKa units lower (over 10x more acidic) than the meta-nitro analog. |

| Conditions | Aqueous solution. |

This compound enables cleaner, more selective O-alkylation or O-acylation reactions under milder conditions, improving process control and yield.

Isomer range: 15–55%

High-Yield Precursor to 2-Amino-4-chlorophenol

The reduction of the nitro group in 4-chloro-2-nitrophenol to form 2-amino-4-chlorophenol is a key transformation for producing pharmaceutical and dye intermediates. Processes have been developed for this conversion that proceed with high yield and purity. For example, one patented method describes catalytic hydrogenation using Raney/Ni to achieve a purity of ≥99%. Another process involving in-situ generation and subsequent reduction reports final product yields ranging from 75% to 108% (crude) with HPLC purity not less than 99%. The reliability of this transformation makes the parent compound a dependable starting material for industrial applications.

| Evidence Dimension | Yield in Reduction to Amine |

| Target Compound Data | Yields of 75-100% with >99% purity reported for the analogous 2-amino-4-chlorophenol. |

| Comparator Or Baseline | Theoretical maximum yield. |

| Quantified Difference | Demonstrated high conversion efficiency in optimized industrial processes. |

| Conditions | Catalytic hydrogenation (e.g., Raney/Ni in methanol) or in-situ reduction. |

Provides a reliable and high-yielding route to valuable aminophenol building blocks, ensuring process efficiency and cost-effectiveness for multi-step syntheses.

5-Substituted Benzoxazole Scaffold Synthesis

This compound is the designated precursor for syntheses where the ultimate goal is a benzoxazole ring functionalized at the 5-position with a group derived from the chloromethyl handle. The required ortho-amino alcohol structure is generated directly upon reduction of the nitro group, making this isomer essential for the key cyclization step.

Selective O-Functionalization under Mild Conditions

In complex syntheses with base-sensitive functional groups, the enhanced acidity of the phenolic hydroxyl allows for selective deprotonation and subsequent reaction (e.g., etherification) using weaker bases. This avoids side reactions that might occur with less acidic analogs like 4-(chloromethyl)-3-nitrophenol, which would require harsher conditions.

Trifunctional Aromatic Library Platform

As a trifunctional building block, it serves as an ideal starting point for creating compound libraries. The three distinct functional groups (hydroxyl, nitro, chloromethyl) can be addressed with orthogonal chemistries—O-alkylation, nitro reduction/amination, and nucleophilic displacement of chloride—enabling the systematic generation of diverse structures from a single, reliable precursor.

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types